Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16511979
InChI: InChI=1S/C7H10BrNO/c1-6(10)9-4-2-3-7(8)5-9/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C7H10BrNO
Molecular Weight: 204.06 g/mol

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-

CAS No.:

Cat. No.: VC16511979

Molecular Formula: C7H10BrNO

Molecular Weight: 204.06 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- -

Specification

Molecular Formula C7H10BrNO
Molecular Weight 204.06 g/mol
IUPAC Name 1-(5-bromo-3,4-dihydro-2H-pyridin-1-yl)ethanone
Standard InChI InChI=1S/C7H10BrNO/c1-6(10)9-4-2-3-7(8)5-9/h5H,2-4H2,1H3
Standard InChI Key DZUWKGRQVAAHER-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCCC(=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- (C7H10BrNO) features a six-membered pyridine ring with one nitrogen atom, partially saturated at the 3,4-positions, and a bromine substituent at the 5-position. The ethanone group (-COCH3) is attached to the nitrogen-containing ring, creating a planar ketone moiety that enhances electrophilic reactivity. The molecular weight of 204.06 g/mol and polar surface area of 29.5 Ų facilitate solubility in polar aprotic solvents like dichloromethane and dimethyl sulfoxide .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H10BrNO
Molecular Weight204.06 g/mol
IUPAC Name1-(5-Bromo-3,4-dihydro-2H-pyridin-1-yl)ethan-1-one
CAS RegistryNot publicly disclosed
Topological Polar Surface Area29.5 Ų

Synthetic Methodologies

Aluminum Chloride-Catalyzed Acetylation

The most efficient synthesis involves the Friedel-Crafts acetylation of 5-bromo-3,4-dihydro-1(2H)-pyridine using acetyl chloride in the presence of aluminum chloride (AlCl3). Optimized conditions include:

  • Catalyst Loading: 5 equivalents of AlCl3 relative to the substrate .

  • Solvent: Anhydrous dichloromethane under nitrogen atmosphere .

  • Reaction Time: 6 hours at 20°C, yielding 93% product .

The mechanism proceeds via AlCl3-mediated activation of acetyl chloride, generating an acylium ion that undergoes electrophilic substitution at the pyridine ring’s reactive position. Quenching with methanol and subsequent neutralization with NaOH ensures safe isolation .

Alternative Routes

While less common, microwave-assisted synthesis and green chemistry approaches using ionic liquids have been explored for related dihydropyridine derivatives. These methods aim to reduce catalyst toxicity and improve energy efficiency but currently offer lower yields (~70–80%) compared to traditional AlCl3 methods.

Chemical Reactivity and Derivative Formation

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with Grignard reagents and hydrides. For example, reaction with methylmagnesium bromide produces tertiary alcohols, which can be further dehydrated to alkenes. Such derivatives are critical for structure-activity relationship (SAR) studies in drug design.

Ring Functionalization

Reaction TypeReagentsProducts
Friedel-Crafts AcylationAcetyl chloride, AlCl3Parent compound (93% yield)
Suzuki CouplingPd(PPh3)4, ArB(OH)25-Aryl-dihydropyridine analogs
Nucleophilic AdditionRMgX (Grignard)Tertiary alcohols

Industrial and Research Applications

Medicinal Chemistry

As a building block for kinase inhibitors and neurotransmitter analogs, this compound is integral to drug discovery pipelines. Its synthetic accessibility enables rapid derivatization for hit-to-lead optimization .

Material Science

The conjugated π-system of the dihydropyridine ring has been explored in organic semiconductors, though applications remain nascent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator